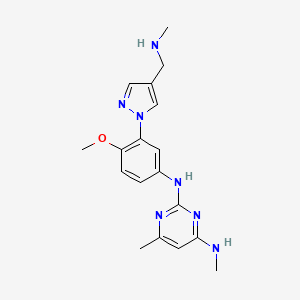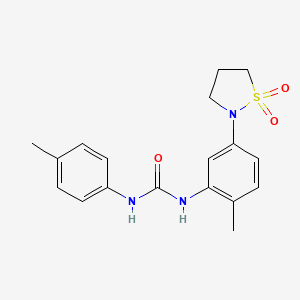
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea, also known as compound 25, is a small molecule inhibitor that has been extensively studied for its potential application in treating cancer. In
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemistry
Synthesis Techniques : Glycolurils, closely related to urea derivatives, are synthesized using a variety of methods. These compounds have applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Enzyme Inhibition and Anticancer Properties : Urea derivatives, including those similar to the compound , have been studied for their enzyme inhibition properties and potential anticancer effects. Certain derivatives have shown in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Catalytic and Synthetic Applications
Catalytic Properties : Some urea derivatives are used in catalytic processes like oxidative carbonylation of amines to produce carbamates, other ureas, and oxazolidinones (Peng, Li, Hu, Xia, & Sandoval, 2008).
Synthesis of Complex Molecules : Urea derivatives play a role in the synthesis of complex organic molecules, including alkoxyphthalimide derivatives and other bioactive compounds (Singh, Baregama, Sharma, Ahmed, & Talesara, 2005).
Medical and Biological Research
Antimicrobial Applications : Novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the queried compound, have been evaluated for their antimicrobial properties (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Antioxidant Activity : Certain urea derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating potential therapeutic applications (George, Sabitha, Kumar, & Ravi, 2010).
Industrial and Material Science Applications
Corrosion Inhibition : Urea derivatives, like 1,3,5-triazinyl urea, have been studied for their effectiveness in inhibiting corrosion, suggesting potential industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Supramolecular Gelators : Some urea derivatives have been used to create supramolecular gelators, particularly in the formation of silver(I) complexes (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).
Propiedades
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWASSSUOZFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)
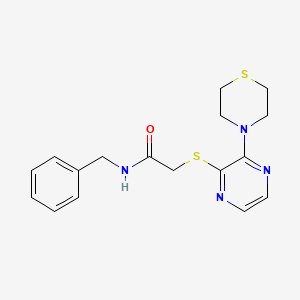

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

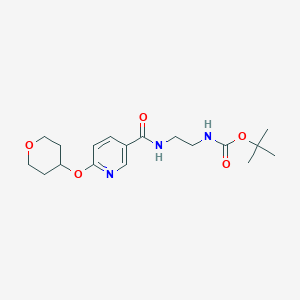
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)
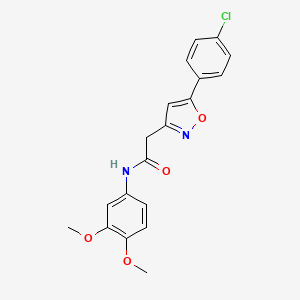

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)
